molecular formula C20H17ClN2O2 B11357249 N-(4-chlorobenzyl)-2-phenoxy-N-(pyridin-2-yl)acetamide

N-(4-chlorobenzyl)-2-phenoxy-N-(pyridin-2-yl)acetamide

Cat. No.: B11357249
M. Wt: 352.8 g/mol
InChI Key: WKPMDPNLRVRVTQ-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-2-PHENOXY-N-(PYRIDIN-2-YL)ACETAMIDE is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a chlorophenyl group, a phenoxy group, and a pyridinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-PHENOXY-N-(PYRIDIN-2-YL)ACETAMIDE typically involves the reaction of 4-chlorobenzyl chloride with 2-phenoxyacetic acid in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 2-aminopyridine under appropriate conditions to yield the final product. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-2-PHENOXY-N-(PYRIDIN-2-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group[][3].

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-2-PHENOXY-N-(PYRIDIN-2-YL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-PHENOXY-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, thereby modulating their activity. The compound can inhibit the activity of enzymes involved in inflammatory pathways or interfere with the signaling pathways of cancer cells, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CHLOROPHENYL)-2-(PYRIDIN-2-YL)ACETAMIDE
  • 2-PHENOXY-N-(PYRIDIN-2-YL)ACETAMIDE
  • N-(4-CHLOROPHENYL)-2-PHENOXYACETAMIDE

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-2-PHENOXY-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity, while the phenoxy and pyridinyl groups contribute to its binding affinity and specificity towards molecular targets .

Properties

Molecular Formula

C20H17ClN2O2

Molecular Weight

352.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-phenoxy-N-pyridin-2-ylacetamide

InChI

InChI=1S/C20H17ClN2O2/c21-17-11-9-16(10-12-17)14-23(19-8-4-5-13-22-19)20(24)15-25-18-6-2-1-3-7-18/h1-13H,14-15H2

InChI Key

WKPMDPNLRVRVTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=N3

Origin of Product

United States

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